molecular formula C16H14O3 B1673614 Ketoprofen CAS No. 22071-15-4

Ketoprofen

Cat. No.: B1673614
CAS No.: 22071-15-4
M. Wt: 254.28 g/mol
InChI Key: DKYWVDODHFEZIM-UHFFFAOYSA-N
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Description

Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is commonly prescribed for conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, dysmenorrhea, and mild to moderate pain .

Mechanism of Action

Target of Action

Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever .

Mode of Action

This compound works by reversibly blocking the action of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the severity of inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts the synthesis of prostaglandins from arachidonic acid . This results in decreased levels of prostaglandins that mediate pain, inflammation, and fever .

Pharmacokinetics

This compound is rapidly and almost completely absorbed when administered orally . It has a short terminal phase half-life of 1 to 3 hours . This compound binds extensively to plasma albumin . It is eliminated following extensive biotransformation to an inactive glucuroconjugated metabolite . There is about 10% R to S inversion upon oral administration . The excretion of conjugates is closely tied to renal function .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . At the molecular level, this compound has been shown to significantly attenuate virulence factors and biofilm formation in certain bacterial strains . It also induces apoptosis and inhibits autophagy in certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been found in the environment, including soil, due to its high usage . It poses a growing threat due to its racemic mixture, enantiomers, and transformation products, which have ecotoxicological effects on various organisms . Furthermore, this compound is bioaccumulated and biomagnified throughout the food chain, threatening the ecosystem function .

Biochemical Analysis

Biochemical Properties

Ketoprofen works by blocking the effect of natural chemicals called cyclo-oxygenase (COX) enzymes . These enzymes help to make other chemicals, called prostaglandins, in the body . Some prostaglandins are produced at sites of injury or damage, and cause pain and inflammation . By blocking the effect of COX enzymes, fewer prostaglandins are produced, which means pain and inflammation are eased .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . It also impacts cellular metabolism by inhibiting the production of prostaglandins, which are involved in various physiological processes including inflammation and pain sensation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes . This inhibition decreases the production of proinflammatory prostaglandin precursors . The reduction in prostaglandin synthesis is responsible for the drug’s antipyretic, analgesic, and anti-inflammatory actions .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, in rats, a 1:10 dilution of 100 mg/ml this compound with sterile 0.9% saline is prepared to give a final concentration of 10 mg/ml

Metabolic Pathways

This compound undergoes metabolism in the liver via conjugation with glucuronic acid (glucuronidation) by UGT enzymes, hydroxylation of the benzoyl ring by the CYP3A4 and CYP2C9 enzymes, and reduction of its ketone moiety by carbonyl reducing enzymes (CREs) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its binding to plasma proteins . About 99% of this compound in the human blood is bound to serum albumin, which affects its distribution in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ketoprofen typically involves the Friedel-Crafts acylation of phenacyl halide with acetanilide to form 4-acetamido benzophenone. This intermediate undergoes further acylation with 1,2-dichloropropane to yield 2-(1-chloroisopropyl)-4-benzoyl acetanilide. Subsequent deprotection, hydrolysis, diazotization, and oxidation steps lead to the formation of this compound .

Industrial Production Methods: A greener and more efficient industrial synthesis route for this compound involves a five-step process starting from cyclohexanone. This method includes Stork enamine alkylation, aldol addition, intramolecular enol-lactonization, pyrolytic aromatization, and benzylic oxidation, resulting in a 44% overall yield .

Chemical Reactions Analysis

Types of Reactions: Ketoprofen undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Titanium dioxide as a catalyst, ultraviolet radiation, and oxygen flow.

    Coordination Complex Formation: Copper(II) ions and carbamide under room temperature conditions.

Major Products Formed:

Properties

IUPAC Name

2-(3-benzoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYWVDODHFEZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Record name ketoprofen
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020771
Record name Ketoprofen
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ketoprofen
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Solubility

2.13e-02 g/L
Record name Ketoprofen
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The anti-inflammatory effects of ketoprofen are believed to be due to inhibition cylooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis via the arachidonic acid pathway. This results in decreased levels of prostaglandins that mediate pain, fever and inflammation. Ketoprofen is a non-specific cyclooxygenase inhibitor and inhibition of COX-1 is thought to confer some of its side effects, such as GI upset and ulceration. Ketoprofen is thought to have anti-bradykinin activity, as well as lysosomal membrane-stabilizing action. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation.
Record name Ketoprofen
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CAS No.

22071-15-4
Record name Ketoprofen
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Record name Ketoprofen [USAN:USP:INN:BAN:JAN]
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Record name Ketoprofen
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Record name Benzeneacetic acid, 3-benzoyl-.alpha.-methyl-
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Record name Ketoprofen
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Record name Ketoprofen
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Record name KETOPROFEN
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Record name Ketoprofen
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Melting Point

94 °C
Record name Ketoprofen
Source DrugBank
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Record name Ketoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionaldehyde (36 g) obtained in Example 4 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted with 5% aqueous solution of sodium hydroxide. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionaldehyde
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
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Name
aqueous solution
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500 mL
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250 mL
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reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionic acid (35 g) obtained in Example 5 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted three times with 200 ml of 5% aqueous solution of sodium hydroxide. It was then acidified by adding hydrochloric acid and extracted again three times with 150 ml of ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionic acid
Quantity
35 g
Type
reactant
Reaction Step One
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250 mL
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aqueous solution
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500 mL
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250 mL
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solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

α-(3-(1-Phenylethenyl)propionic acid methyl ester (36 g) obtained in Example 7 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, the reaction mixture was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water. The remaining layer was hydrolyzed with 5% aqueous solution of sodium hydroxide at the refluxing temperature for 5 hours. After cooling, the aqueous layer was washed with ether. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. Ether was then removed by reduced-pressure evaporation to obtain crude product. Finally, 23 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
[Compound]
Name
benzene petroleum ether
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0 (± 1) mol
Type
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Reaction Step One
Name
3-(1-Phenylethenyl)propionic acid methyl ester
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36 g
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250 mL
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aqueous solution
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500 mL
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250 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A mixture of 20 g of 2-benzoyl-cyclohexanone, 21.6 g of ethyl pyruvate and 0.2 g of p-toluenesulfonic acid is heated at 150° for 15 hours. There is removed that fraction which distills at 1 mm (Hg up to 150°) and the residue is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride. After cooling the raw reaction products are poured in water and extracted with ether. The residue which is obtained after evaporation of the solvent is steam distilled. The part which does not distil is extracted with ether, the ether solution is dried well over sodium sulfate and to the dried solution there is added diethylamine until a clearly alkaline pH is reached. There thus precipitates a mixture of diethylamine salts from which, through fractional crystallization with hexane-ethyl acetate there is obtained the diathylamine salt of m-benzoyl-hydratropic acid m.p. 102°-104°. The free acid is obtained therefrom with the usual techniques.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.6 g
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reactant
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0.2 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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